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Compound of Interest

Compound Name: 4-Chloro-5-methoxypyrimidine

Cat. No.: B183928 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-chloro-5-
methoxypyrimidine (CAS No. 695-85-2). Due to the limited availability of experimentally

derived spectra in the public domain, this document presents predicted Nuclear Magnetic

Resonance (NMR) data and expected characteristics for Infrared (IR) spectroscopy and Mass

Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are

also provided to guide researchers in their analytical workflows.

Predicted Spectral Data
While experimentally obtained spectral data for 4-chloro-5-methoxypyrimidine is not readily

available in public databases or scientific literature, computational predictions offer valuable

insights into its expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts provide a theoretical framework for the structural

elucidation of 4-chloro-5-methoxypyrimidine.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Chloro-5-methoxypyrimidine
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Nucleus Position
Predicted Chemical
Shift (ppm)

Multiplicity

¹H -OCH₃ ~3.9 - 4.1 Singlet

¹H H-2 ~8.5 - 8.7 Singlet

¹H H-6 ~8.4 - 8.6 Singlet

¹³C -OCH₃ ~56 - 58 Quartet

¹³C C-5 ~140 - 142 Singlet

¹³C C-4 ~155 - 157 Singlet

¹³C C-2 ~158 - 160 Singlet

¹³C C-6 ~150 - 152 Singlet

Note: Predicted values are based on computational models and may vary from experimental

results. The multiplicity of ¹³C signals refers to a proton-coupled spectrum.

Infrared (IR) Spectroscopy
The IR spectrum of 4-chloro-5-methoxypyrimidine is expected to exhibit characteristic

absorption bands corresponding to its functional groups.

Table 2: Expected IR Absorption Bands for 4-Chloro-5-methoxypyrimidine
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Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (methyl) 2850 - 2960 Medium

C=N stretch (pyrimidine ring) 1550 - 1650 Strong

C=C stretch (pyrimidine ring) 1400 - 1500 Medium

C-O stretch (methoxy)
1000 - 1300 (asymmetric &

symmetric)
Strong

C-Cl stretch 600 - 800 Strong

Mass Spectrometry (MS)
In a mass spectrum, 4-chloro-5-methoxypyrimidine is expected to show a molecular ion peak

corresponding to its molecular weight. The presence of a chlorine atom will result in a

characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Table 3: Expected Mass Spectrometry Data for 4-Chloro-5-methoxypyrimidine

Parameter Expected Value

Molecular Formula C₅H₅ClN₂O

Molecular Weight 144.56 g/mol

Molecular Ion (M⁺) m/z 144

Isotopic Peak (M+2)⁺
m/z 146 (approximately 1/3 the intensity of the

M⁺ peak)

Major Fragmentation Pathways
Loss of CH₃, OCH₃, Cl, and fragmentation of the

pyrimidine ring.

Experimental Protocols
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The following are detailed, generalized protocols for obtaining spectral data for a solid organic

compound like 4-chloro-5-methoxypyrimidine.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra.

Materials and Equipment:

4-Chloro-5-methoxypyrimidine sample

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Weigh approximately 5-10 mg of the 4-chloro-5-methoxypyrimidine
sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a

clean, dry vial.

Transfer: Transfer the solution to a clean, dry NMR tube.

Instrumentation: Insert the NMR tube into the spectrometer's probe.

Shimming: Perform automatic or manual shimming to optimize the magnetic field

homogeneity.

¹H NMR Acquisition:

Set the spectral width, number of scans, and relaxation delay.

Acquire the ¹H NMR spectrum.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.
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Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Set appropriate spectral parameters, including a wider spectral width and a longer

acquisition time and/or a higher number of scans compared to ¹H NMR.

Acquire the proton-decoupled ¹³C NMR spectrum.

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
Objective: To obtain an FT-IR spectrum.

Materials and Equipment:

4-Chloro-5-methoxypyrimidine sample

Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR)

accessory.

Spatula

Procedure:

Background Scan: Record a background spectrum of the clean ATR crystal to account for

atmospheric and instrumental interferences.

Sample Application: Place a small amount of the solid 4-chloro-5-methoxypyrimidine
sample onto the ATR crystal.

Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm

to ensure good contact with the crystal.

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are

co-added to improve the signal-to-noise ratio.
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Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a

soft tissue.

Mass Spectrometry (MS)
Objective: To obtain a mass spectrum to determine the molecular weight and fragmentation

pattern.

Materials and Equipment:

4-Chloro-5-methoxypyrimidine sample

Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI) and mass

analyzer (e.g., Quadrupole).

Direct insertion probe or a Gas Chromatography (GC) inlet.

Volatile solvent (e.g., methanol, dichloromethane)

Procedure:

Sample Preparation (Direct Insertion Probe):

Dissolve a small amount of the sample in a volatile solvent.

Apply a small drop of the solution to the tip of the probe and allow the solvent to

evaporate.

Sample Introduction: Insert the probe into the mass spectrometer's ion source.

Ionization: Volatilize the sample by heating the probe and ionize the gaseous molecules

using a beam of electrons (EI).

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer

based on their mass-to-charge ratio (m/z).
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Detection: The detector records the abundance of ions at each m/z value.

Data Acquisition: The mass spectrum is generated by the instrument's software.

Logical Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the spectral characterization of a

synthesized chemical compound.
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Caption: Workflow for the spectral analysis of a chemical compound.

Signaling Pathways
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As a fundamental heterocyclic building block, 4-chloro-5-methoxypyrimidine is primarily

utilized in synthetic organic chemistry. There is currently no scientific literature available that

describes its involvement in specific biological signaling pathways. Its utility lies in its potential

for further chemical modification to create more complex molecules that may have biological

activity.

To cite this document: BenchChem. [Spectral Data Analysis of 4-Chloro-5-
methoxypyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183928#4-chloro-5-methoxypyrimidine-spectral-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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